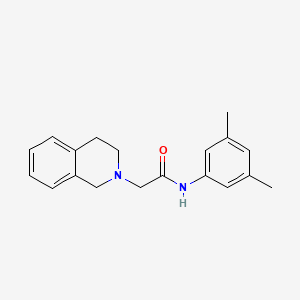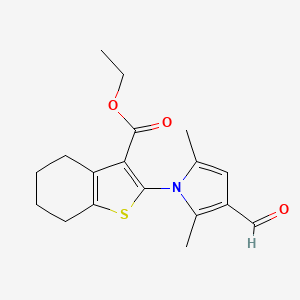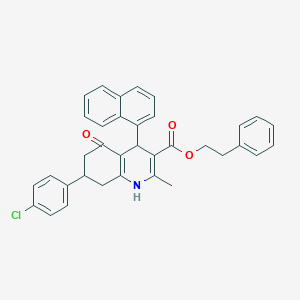![molecular formula C22H28N4O B4932706 N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s and has since been studied for its effects on the endocannabinoid system and its potential use in treating various medical conditions.
Mechanism of Action
CP-55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This system plays a key role in regulating various physiological processes, including pain perception, inflammation, and immune function. By activating these receptors, CP-55940 can modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-55940 for lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of activating these receptors in a controlled manner. However, one limitation of CP-55940 is its potential for producing unwanted side effects, particularly at high doses. This can make it difficult to interpret the results of experiments and may limit its use in certain contexts.
Future Directions
There are several potential future directions for research on CP-55940. One area of interest is its potential use in treating addiction and substance abuse disorders, as it has been shown to modulate the activity of the dopamine system, which is involved in reward and addiction. Another area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies are needed to better understand the safety and efficacy of CP-55940 in humans, particularly in the context of its potential therapeutic applications.
Synthesis Methods
CP-55940 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol with 1H-pyrazole-5-carboxylic acid to form the pyrazole-piperidine intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, CP-55940.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been studied for its potential use in treating conditions such as multiple sclerosis, epilepsy, and Parkinson's disease.
Properties
IUPAC Name |
N-[2-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c27-22(19-9-5-2-6-10-19)24-21-11-14-23-26(21)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-3,5-6,9-11,14,18,20H,4,7-8,12-13,15-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVVECFXOZSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-pyrimidinamine](/img/structure/B4932650.png)

![3'-(2-methoxyethyl) 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4932664.png)


![1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)

![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
![2-methoxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4932717.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)

![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
